4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Description
4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a chemical compound with a complex structure that includes an ethoxy group, an isopropyl group, and a thienylmethyl group attached to a benzenesulfonamide core
Properties
CAS No. |
873588-21-7 |
|---|---|
Molecular Formula |
C16H21NO3S2 |
Molecular Weight |
339.5g/mol |
IUPAC Name |
4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H21NO3S2/c1-4-20-16-8-7-14(10-15(16)12(2)3)22(18,19)17-11-13-6-5-9-21-13/h5-10,12,17H,4,11H2,1-3H3 |
InChI Key |
BZNOZTZSDMLQCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. Common synthetic routes include:
Nucleophilic Substitution:
Friedel-Crafts Alkylation: The isopropyl group can be introduced using Friedel-Crafts alkylation.
Thienylmethylation: The thienylmethyl group is added through a thienylmethylation reaction, often using a thienylmethyl halide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide
- 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
Uniqueness
4-ethoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
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